

NCC-149: A Technical Guide to a Selective HDAC8 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

NCC-149 is a potent and selective small molecule inhibitor of Histone Deacetylase 8 (HDAC8), a class I zinc-dependent histone deacetylase. Discovered through a click chemistry-based approach, **NCC-149** has emerged as a valuable chemical probe for studying the biological functions of HDAC8 and as a potential therapeutic agent, particularly in the context of cancer. This technical guide provides a comprehensive overview of **NCC-149**, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols.

Core Concepts: Mechanism of Action and Selectivity

NCC-149 exerts its inhibitory effect by chelating the zinc ion within the active site of the HDAC8 enzyme. This interaction blocks the deacetylation of HDAC8 substrates, leading to their hyperacetylation and subsequent downstream cellular effects. A key feature of **NCC-149** is its high selectivity for HDAC8 over other HDAC isoforms.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of **NCC-149** have been evaluated against a panel of HDAC isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



HDAC Isoform	IC50 (nM)
HDAC8	70
HDAC6	>5000
Other HDAC isoforms (1, 2, 3, 4, 5, 7, 9, 10, 11)	Data not publicly available

Note: The IC50 value for HDAC6 indicates a selectivity of over 70-fold for HDAC8. While comprehensive data for all other HDAC isoforms is not readily available in the public domain, the significant selectivity over HDAC6, a class IIb HDAC, and the observed cellular effects consistent with specific HDAC8 inhibition underscore its targeted activity.

Cellular Effects of NCC-149

The selective inhibition of HDAC8 by **NCC-149** triggers distinct cellular responses, primarily impacting cell cycle progression and survival, particularly in cancer cells.

Induction of Cohesin Acetylation and Cell Cycle Arrest

One of the primary downstream effects of HDAC8 inhibition by **NCC-149** is the hyperacetylation of the cohesin subunit SMC3.[1][2] HDAC8 is the principal deacetylase of SMC3, and its inhibition leads to an accumulation of acetylated SMC3.[1][2] This event is critically linked to the regulation of the cell cycle.

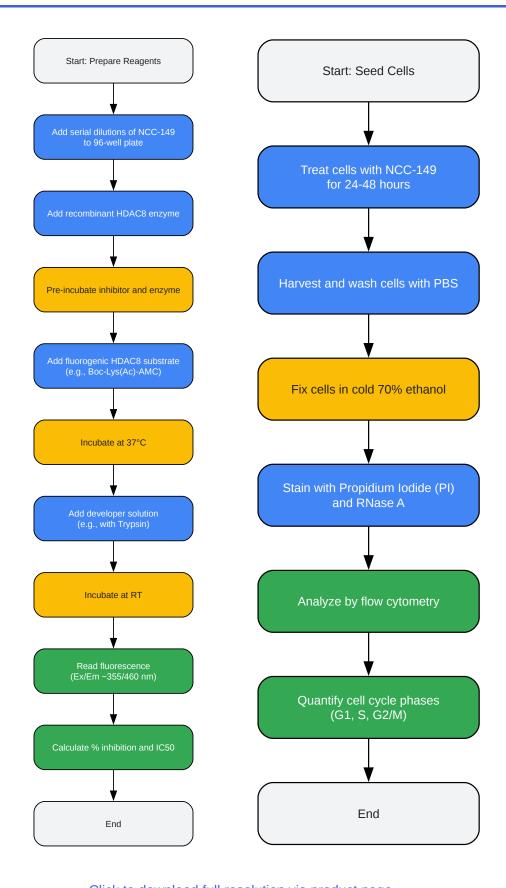
Treatment of cells with **NCC-149** leads to a dose-dependent arrest in the G2/M phase of the cell cycle.[3][4][5][6] The accumulation of acetylated SMC3 is believed to disrupt the proper dissolution of the cohesin complex, which is essential for sister chromatid separation during mitosis, thereby activating the G2/M checkpoint.

Signaling Pathway: HDAC8 Inhibition to G2/M Arrest









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of NCC149 derivatives as histone deacetylase 8-selective inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible acetylation of HDAC8 regulates cell cycle PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible acetylation of HDAC8 regulates cell cycle | EMBO Reports [link.springer.com]
- 5. Reversible acetylation of HDAC8 regulates cell cycle | EMBO Reports [link.springer.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NCC-149: A Technical Guide to a Selective HDAC8 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609493#ncc-149-as-a-selective-hdac8-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com